2'-Deoxy-cytidine, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxycytidine hydrochloride is a nucleoside analog that plays a crucial role in various biological processes. It is a component of deoxyribonucleic acid, where it pairs with deoxyguanosine. This compound is similar to cytidine but lacks a hydroxyl group at the C2’ position, making it a deoxyribonucleoside .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxycytidine hydrochloride typically involves the reaction of a protected deoxyribose derivative with a silylated cytosine derivative. The reaction is carried out under anhydrous conditions using a Lewis acid catalyst. The final product is obtained by deprotection and purification steps .
Industrial Production Methods
Industrial production of 2’-deoxycytidine hydrochloride can be achieved through microbial fermentation using genetically engineered Escherichia coli strains. These strains are modified to enhance the production of deoxyribonucleosides by optimizing the metabolic pathways and eliminating degradation pathways .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethyl-2’-deoxycytidine.
Reduction: Reduction reactions can convert it into other nucleoside analogs.
Substitution: It can undergo substitution reactions to form derivatives like 5-aza-2’-deoxycytidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as azides and alkyl halides are employed under basic conditions.
Major Products Formed
Oxidation: 5-Hydroxymethyl-2’-deoxycytidine
Reduction: Various nucleoside analogs
Substitution: 5-Aza-2’-deoxycytidine
Scientific Research Applications
2’-Deoxycytidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: It serves as a building block in deoxyribonucleic acid synthesis and repair studies.
Medicine: It is used in the development of antiviral and anticancer drugs, such as decitabine and gemcitabine.
Industry: It is employed in the production of diagnostic reagents and as a standard in analytical chemistry.
Mechanism of Action
2’-Deoxycytidine hydrochloride exerts its effects by incorporating into deoxyribonucleic acid during replication. It inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes. This mechanism is particularly useful in the treatment of certain cancers, where it promotes apoptosis and inhibits tumor growth .
Comparison with Similar Compounds
Similar Compounds
Cytidine: Similar to 2’-deoxycytidine but contains a hydroxyl group at the C2’ position.
5-Aza-2’-deoxycytidine: A derivative used in cancer treatment.
Gemcitabine: A nucleoside analog with two fluorine atoms replacing the hydroxyl group at the C2’ position
Uniqueness
2’-Deoxycytidine hydrochloride is unique due to its specific role in deoxyribonucleic acid synthesis and repair. Its ability to inhibit DNA methyltransferase sets it apart from other nucleoside analogs, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C9H12ClN3O4 |
---|---|
Molecular Weight |
261.66 g/mol |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,6,13-14H,3-4H2,(H2,10,11,15);1H/t6-;/m1./s1 |
InChI Key |
XPMNNPYYNAQVKN-FYZOBXCZSA-N |
Isomeric SMILES |
C1[C]([C@H](O[C]1N2C=CC(=NC2=O)N)CO)O.Cl |
Canonical SMILES |
C1[C](C(O[C]1N2C=CC(=NC2=O)N)CO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.